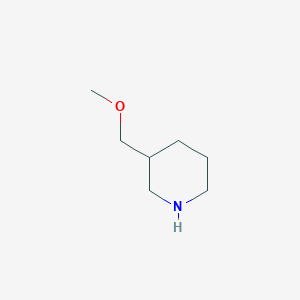

3-(Methoxymethyl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(methoxymethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-9-6-7-3-2-4-8-5-7/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVNNEPYIBDITIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589368 | |

| Record name | 3-(Methoxymethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116574-72-2 | |

| Record name | 3-(Methoxymethyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116574-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Methoxymethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(methoxymethyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Methoxymethyl Piperidine and Its Derivatives

Strategies for Constructing the Piperidine (B6355638) Ring with Methoxymethyl Functionality at C-3

The introduction of a methoxymethyl group at the third position of the piperidine ring presents a unique synthetic challenge. The strategies employed often involve either the direct incorporation of the methoxymethyl moiety into a precursor that is then cyclized, or the formation of a piperidine ring with a functional group at the C-3 position that can be subsequently converted to the methoxymethyl group.

Asymmetric Synthesis Approaches

Achieving enantiopure 3-(methoxymethyl)piperidine is crucial for its potential pharmacological applications. Asymmetric synthesis provides a direct route to chiral piperidine derivatives, often employing chiral auxiliaries, catalysts, or enantioselective routes to control the stereochemical outcome.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical course of a reaction. While specific examples for the direct synthesis of this compound using chiral auxiliaries are not extensively documented, the principle can be applied. For instance, a chiral auxiliary attached to the nitrogen atom of a precursor molecule can influence the facial selectivity of a cyclization reaction, leading to an enantioenriched piperidine product.

Catalytic methods offer a more atom-economical approach to asymmetric synthesis. A notable example is the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with pyridine-1(2H)-carboxylates, which yields 3-substituted tetrahydropyridines with high enantioselectivity. nih.govasianpubs.orgnih.gov Subsequent reduction of the double bond would afford the chiral 3-substituted piperidine. Although not directly demonstrated for a methoxymethyl substituent, this method's broad substrate scope suggests its potential applicability.

Table 1: Examples of Chiral Catalysts in Asymmetric Piperidine Synthesis

| Catalyst/Ligand | Reaction Type | Product | Enantiomeric Excess (ee) | Reference |

| [Rh(cod)OH]₂ / (S)-Segphos | Asymmetric Reductive Heck | 3-Aryl-tetrahydropyridine | Up to 99% | nih.govasianpubs.orgnih.gov |

| Chiral Phosphoric Acids | Asymmetric aza-Michael Cyclization | 3-Spiropiperidines | Up to 97:3 e.r. |

This table presents examples of catalyst systems used in the asymmetric synthesis of 3-substituted piperidines, which could be adapted for the synthesis of this compound.

Enantioselective routes aim to create the desired stereocenter during the formation of the piperidine ring. One such approach involves the catalytic enantioselective bromocyclization of olefinic amides. This method yields enantioenriched 2-substituted 3-bromopiperidines, which can then be transformed into 3-substituted piperidines via a rearrangement.

Another powerful strategy is the catalytic hydrogenation of substituted pyridines. While the direct asymmetric hydrogenation of 3-(methoxymethyl)pyridine (B1583911) to enantiopure this compound is challenging, related transformations have been achieved with high efficiency. For example, the catalytic hydrogenation of 3-hydroxypyridine (B118123) can produce 3-hydroxypiperidine, which could then be O-methylated. google.com The use of chiral catalysts in such hydrogenations can provide access to enantiomerically enriched products.

Intramolecular Cyclization Reactions

Intramolecular cyclization is a common and effective strategy for the synthesis of cyclic compounds, including piperidines. This approach involves the formation of a bond between two atoms within the same molecule to close the ring.

Transition metal catalysis plays a significant role in modern organic synthesis, enabling a variety of cyclization reactions. For the synthesis of 3-substituted piperidines, metal-catalyzed intramolecular hydroamination or amination of alkenes and alkynes are prominent methods. For instance, a palladium-catalyzed intramolecular amination of an appropriate amino-alkene precursor could be envisioned to form the piperidine ring with a substituent at the C-3 position. While direct examples for this compound are scarce, the versatility of metal catalysis makes it a plausible approach.

Metal triflates, such as scandium(III) triflate, have been shown to catalyze diastereoselective nucleophilic substitution reactions of 2-methoxypiperidines, which could be a potential route to introduce functionality at other positions. nih.gov

Radical cyclizations offer a powerful tool for the construction of carbocyclic and heterocyclic rings, often under mild reaction conditions. These reactions typically involve the generation of a radical species that then undergoes an intramolecular addition to a double or triple bond. For the synthesis of this compound, a precursor containing a radical precursor (e.g., a halogen atom) and an appropriately positioned alkene or alkyne could be subjected to radical-generating conditions (e.g., using a tin hydride or a photoredox catalyst) to initiate the cyclization.

Table 2: Comparison of Synthetic Methodologies

| Methodology | Key Features | Advantages | Potential Challenges |

| Asymmetric Synthesis | |||

| Chiral Auxiliaries | Use of a temporary chiral group to direct stereochemistry. | High diastereoselectivity, auxiliary can often be recycled. | Stoichiometric use of auxiliary, additional steps for attachment and removal. |

| Chiral Catalysts | Use of a substoichiometric amount of a chiral catalyst. | High enantioselectivity, atom-economical. | Catalyst development can be challenging and expensive. |

| Intramolecular Cyclization | |||

| Metal-Catalyzed | Formation of the piperidine ring via a metal-mediated process. | High efficiency, good functional group tolerance. | Catalyst sensitivity, potential for side reactions. |

| Radical Cyclization | Ring formation initiated by a radical species. | Mild reaction conditions, tolerance of various functional groups. | Control of regioselectivity and stereoselectivity can be difficult. |

Aza-Michael Additions and Electrophilic Cyclizations

The formation of the piperidine ring via intramolecular aza-Michael additions represents a powerful strategy in heterocyclic chemistry. ntu.edu.sgrsc.org This approach involves the nucleophilic addition of an amine (aza-Michael) to an electron-deficient alkene or alkyne within the same molecule, leading to cyclization. ntu.edu.sg For the synthesis of a piperidine ring, a 6-endo-trig cyclization is a relevant, though less common, pathway. ntu.edu.sg This process would involve an acyclic precursor containing an amine and a suitably positioned activated double bond, which upon reaction, forms the six-membered piperidine ring. The stereochemical outcome of such reactions is a critical aspect of the synthesis design. ntu.edu.sg Catalysts, including N-methylimidazole, have been shown to be effective in promoting aza-Michael reactions. organic-chemistry.org

Electrophilic cyclizations offer another route to piperidine synthesis. In this method, an electrophilic species triggers the cyclization of a molecule containing a nucleophilic moiety and a reactive π-system (alkene or alkyne). rsc.orgorganic-chemistry.org For instance, an amino group can act as the nucleophile to attack an electrophilically activated double bond, forming the heterocyclic ring. While this method is versatile for creating various heterocycles, including benzo[b]thiophenes and phenanthridines, its application to piperidine synthesis would require a specifically designed acyclic precursor with the appropriate functional groups. organic-chemistry.orgbeilstein-journals.org Another related method is electroreductive cyclization, where an imine and a terminal dihaloalkane can be used to construct piperidine derivatives. beilstein-journals.orgresearchgate.net

Reduction of Pyridine (B92270) or Pyridinone Precursors

One of the most direct and widely used methods for synthesizing piperidines is the reduction of the corresponding aromatic pyridine precursors. researchgate.netorganic-chemistry.org In the case of this compound, the starting material would be 3-(methoxymethyl)pyridine. This method is advantageous due to the commercial availability of a wide range of substituted pyridine derivatives. The aromatic stability of the pyridine ring, however, means that these reductions often require specific catalysts and conditions to proceed efficiently. chemrxiv.orgresearchgate.net The reduction can be achieved through various means, including catalytic hydrogenation and the use of reducing agents like samarium diiodide in the presence of water. clockss.org

Catalytic hydrogenation stands as a cornerstone for the reduction of pyridines to piperidines. This process involves the use of a metal catalyst and a hydrogen source to saturate the aromatic ring. A variety of heterogeneous catalysts are commonly employed, with the choice of catalyst and reaction conditions influencing the reaction's success and selectivity. researchgate.net

Commonly used catalysts include:

Platinum(IV) oxide (PtO2, Adams' catalyst) : Effective for hydrogenating substituted pyridines, often in a protic solvent like glacial acetic acid under hydrogen pressure. researchgate.netwhiterose.ac.uk

Palladium on carbon (Pd/C) : A versatile catalyst used in transfer hydrogenation with hydrogen donors like ammonium (B1175870) formate, offering a milder alternative to high-pressure hydrogenation. organic-chemistry.org

Rhodium on carbon (Rh/C) : Another effective catalyst for pyridine reduction. researchgate.net

Raney Nickel (Raney-Ni) : A nickel-aluminium alloy used for hydrogenating various functional groups, including pyridines, though sometimes requiring harsh conditions. clockss.org

Recent advancements have also introduced electrocatalytic hydrogenation, which can proceed at ambient temperature and pressure, offering a more sustainable alternative to traditional high-pressure thermochemical methods. nih.gov For example, a carbon-supported rhodium catalyst has been used to convert pyridine into piperidine with high yield and efficiency. nih.gov

| Catalyst System | Hydrogen Source | Solvent/Conditions | Key Features | Reference |

|---|---|---|---|---|

| PtO₂ | H₂ (gas, 50-70 bar) | Glacial Acetic Acid | Effective for various substituted pyridines. | researchgate.netwhiterose.ac.uk |

| Pd/C | Ammonium Formate | - | Mild transfer hydrogenation conditions, avoids strong acids. | organic-chemistry.org |

| Rh/C | H₂ (gas) | - | Commonly used heterogeneous catalyst. | researchgate.net |

| RuCl₃·xH₂O | Ammonia Borane (H₃N-BH₃) | - | Transfer hydrogenation protocol for various N-heterocycles. | organic-chemistry.org |

| Iridium(III) Complex | - | - | Robust catalyst for ionic hydrogenation with high functional group tolerance. | chemrxiv.org |

| Rhodium on Carbon (electrocatalytic) | - | Aqueous, ambient temp/pressure | Sustainable method with high current efficiency and yield. | nih.gov |

Achiral piperidines are valuable, but the synthesis of specific stereoisomers (enantiomers or diastereomers) is crucial for pharmaceutical applications. dicp.ac.cnrsc.org Asymmetric hydrogenation of pyridines is challenging due to the ring's aromaticity and its tendency to coordinate with and poison metal catalysts. chemrxiv.orgdicp.ac.cn A highly effective strategy to overcome this involves the activation of the pyridine ring by converting it into a pyridinium (B92312) salt. dicp.ac.cnrsc.org This activation increases the ring's susceptibility to reduction and allows for stereocontrol.

The process typically involves:

N-Alkylation : The pyridine nitrogen is alkylated, often with a benzyl (B1604629) group or a similar moiety, to form a pyridinium salt. This enhances the pyridine ring's reducibility. dicp.ac.cnnih.gov

Asymmetric Hydrogenation : The pyridinium salt is then hydrogenated using a chiral catalyst, most commonly based on iridium or rhodium complexed with chiral phosphine (B1218219) ligands. dicp.ac.cnnih.govrsc.org

This approach allows for the synthesis of highly enantio- and diastereo-enriched piperidines. dicp.ac.cnrsc.org For instance, iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts has been developed to produce cis-configurated hydroxypiperidine esters with high stereoselectivity. rsc.org Similarly, rhodium-catalyzed reductive transamination of pyridinium salts provides access to a variety of chiral piperidines with excellent selectivity. dicp.ac.cn

Multi-component Reactions Incorporating Piperidine Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all starting materials. researchgate.netrsc.org These reactions are prized for their step- and atom-economy, making them powerful tools for generating molecular diversity. acs.org

Several MCRs have been developed for the synthesis of highly functionalized piperidine rings. researchgate.nettaylorfrancis.comtandfonline.com Examples include:

Pseudo Five-Component Reactions : Aromatic aldehydes, anilines, and alkyl acetoacetates can react in the presence of a catalyst to afford substituted piperidines. researchgate.net

Three-Component Vinylogous Mannich-type Reactions : This approach, inspired by the biosynthesis of piperidine alkaloids, can assemble multi-substituted chiral piperidines from an aldehyde, a chiral amine, and a dienolate. rsc.org

To synthesize a derivative such as this compound using an MCR, one of the starting components would need to contain the methoxymethyl functional group. This strategy allows for the rapid construction of complex piperidine-based molecular libraries.

Functionalization of Existing Piperidine Rings

An alternative to building the piperidine ring from acyclic precursors is to start with a pre-formed piperidine ring and introduce the desired functional groups. researchgate.netijnrd.org This approach is particularly useful when the required piperidine core is readily available. The functionalization can target different positions on the ring, such as the nitrogen atom or the carbon skeleton via C-H activation. nih.govresearchgate.netacs.org

The methoxymethyl group (CH₂OCH₃) can be introduced onto a piperidine ring that already possesses a suitable functional handle, most commonly a hydroxyl group. The reaction to form a methoxymethyl ether is a standard method for protecting alcohols in organic synthesis, where the group is referred to as a MOM group. wikipedia.org

The synthesis of this compound via this route would start with a precursor like (piperidin-3-yl)methanol. The hydroxyl group is then converted to a methoxymethyl ether. This is typically achieved by reacting the alcohol with a methoxymethylating agent, such as chloromethyl methyl ether (MOM-Cl), in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). wikipedia.org

A prominent example of this functionalization strategy is found in the synthesis of the potent opioid analgesic sufentanil. Structurally, sufentanil differs from its parent compound, fentanyl, by the addition of a methoxymethyl group on the 4-position of the piperidine ring, which significantly increases its potency. wikipedia.org

Alkylation and Acylation Strategies on the Piperidine Nitrogen

Modification of the secondary amine in the this compound ring is a common strategy to introduce a variety of functional groups, which can significantly alter the molecule's physical, chemical, and biological properties. Standard N-alkylation and N-acylation reactions are frequently employed for this purpose.

N-Alkylation can be achieved through several methods. One common approach is the reaction with alkyl halides (e.g., alkyl iodides or bromides) in the presence of a base such as potassium carbonate or N,N-diisopropylethylamine (DIPEA) to neutralize the hydrohalic acid formed during the reaction. Another powerful technique is reductive amination. This involves the reaction of this compound with an aldehyde or a ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding N-alkylated piperidine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN), which are favored for their selectivity in reducing the iminium ion in the presence of the carbonyl starting material masterorganicchemistry.com.

N-Acylation introduces an acyl group onto the piperidine nitrogen, forming an amide. This is typically accomplished by reacting this compound with an acylating agent like an acyl chloride or an acid anhydride (B1165640). A base, often a tertiary amine such as triethylamine (B128534) or pyridine, is usually added to scavenge the acidic byproduct (e.g., HCl). The resulting N-acyl derivatives can serve as key intermediates; for instance, the amide can be subsequently reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to yield the corresponding N-alkylated piperidine. This two-step acylation-reduction sequence provides an alternative route to N-alkylation google.com.

| Reaction Type | Reagents | Product Type |

| N-Alkylation | Alkyl Halide, Base (e.g., K₂CO₃) | N-Alkyl-3-(methoxymethyl)piperidine |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | N-Alkyl-3-(methoxymethyl)piperidine |

| N-Acylation | Acyl Chloride or Anhydride, Base (e.g., Triethylamine) | N-Acyl-3-(methoxymethyl)piperidine |

| Acylation-Reduction | 1. Acyl Chloride 2. LiAlH₄ | N-Alkyl-3-(methoxymethyl)piperidine |

Stereochemical Control in the Synthesis of this compound

The substituent at the C-3 position of the piperidine ring creates a chiral center, meaning this compound can exist as a pair of enantiomers. Controlling the stereochemistry during synthesis is crucial, as different enantiomers can have distinct biological activities. Methodologies to achieve this include diastereoselective and enantioselective synthesis, as well as the resolution of racemic mixtures. Much of the specific research on stereochemical control for this molecule has focused on its immediate precursor, 3-(hydroxymethyl)piperidine.

Diastereoselective Synthesis

Diastereoselective synthesis aims to selectively produce one diastereomer of a molecule with multiple stereocenters. In the context of synthesizing derivatives of this compound, this often involves reactions on a precursor that establish the stereochemistry at C-3 relative to another chiral center. For instance, the diastereoselective reduction of a ketone on a chiral piperidine precursor can set the stereochemistry of a new hydroxyl group. While specific examples for this compound are not prevalent in the literature, general methods for diastereoselective synthesis of substituted piperidines, such as metal-triflate-catalyzed nucleophilic substitution reactions on 2-acyloxypiperidines, have been developed to produce either cis- or trans-isomers with high selectivity nih.gov. Such strategies could potentially be adapted to control the stereochemistry of this compound derivatives.

Enantioselective Synthesis and Chiral Resolution

Achieving an excess of one enantiomer can be accomplished either through direct enantioselective synthesis or by separating a racemic mixture in a process called chiral resolution.

Enantioselective synthesis creates the desired enantiomer directly. This can be achieved through methods like the asymmetric hydrogenation of a pyridine precursor. For example, the enantioselective hydrogenation of substituted pyridines using chiral iridium catalysts can produce chiral piperidines with high enantiomeric excess (ee) polyu.edu.hk.

Chiral resolution is a well-established method for separating enantiomers from a racemic mixture. For the precursor, (R,S)-N-(tert-butoxycarbonyl)-3-hydroxymethylpiperidine, both chemical and enzymatic resolution methods have been successfully applied acs.orgacs.org.

Chemical Resolution: This method involves the formation of diastereomeric salts by reacting the racemic piperidine derivative with a chiral resolving agent. In one study, (R,S)-3-hydroxymethylpiperidine was resolved using L(-)-dibenzoyl tartaric acid. The diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization. The desired salt can then be hydrolyzed and acylated to yield the enantiomerically pure (S)-N-(tert-butoxycarbonyl)-3-hydroxymethylpiperidine acs.orgacs.org.

Enzymatic Resolution: Lipases are commonly used for the kinetic resolution of racemic alcohols. For (R,S)-N-(tert-butoxycarbonyl)-3-hydroxymethylpiperidine, lipase (B570770) from Pseudomonas cepacia (Lipase PS) has been shown to be highly effective. The enzyme can selectively catalyze either the hydrolysis of the corresponding acetate (B1210297) or the esterification of the alcohol. In one approach, lipase-catalyzed esterification with succinic anhydride preferentially converts the (S)-enantiomer to its hemisuccinate ester. This ester can be separated from the unreacted (R)-enantiomer and then hydrolyzed to yield (S)-N-(tert-butoxycarbonyl)-3-hydroxymethylpiperidine with high enantiomeric purity acs.orgacs.org. A repeated esterification process significantly improved the yield and enantiomeric excess acs.org.

| Method | Substrate | Resolving Agent/Enzyme | Product | Yield | Enantiomeric Excess (ee) |

| Chemical Resolution | (R,S)-3-hydroxymethylpiperidine | L(-)-Dibenzoyl Tartaric Acid | (S)-N-(Boc)-3-hydroxymethylpiperidine | Good | High |

| Enzymatic Hydrolysis | (R,S)-N-(Boc)-3-acetoxymethylpiperidine | Lipase PS (Pseudomonas cepacia) | (S)-N-(Boc)-3-hydroxymethylpiperidine | 16% | >95% |

| Enzymatic Esterification | (R,S)-N-(Boc)-3-hydroxymethylpiperidine | Lipase PS (Pseudomonas cepacia) & Succinic Anhydride | (S)-N-(Boc)-3-hydroxymethylpiperidine | 32% (after repetition) | 98.9% |

Control of Relative and Absolute Stereochemistry at C-3

Controlling both the relative (cis/trans) and absolute (R/S) stereochemistry is a key challenge in the synthesis of highly substituted piperidine derivatives. The absolute stereochemistry at the C-3 position is established using the enantioselective or resolution techniques described above. The relative stereochemistry is determined by the spatial arrangement of the C-3 substituent with respect to other substituents on the piperidine ring.

Methods to control relative stereochemistry often rely on the conformational preferences of the piperidine ring during a reaction. For example, the reduction of an iminium or acyliminium ion intermediate can proceed with high diastereoselectivity, influenced by the existing stereocenters and the nature of the reducing agent. Triacetoxyborohydride reductions have been shown to favor the formation of cis-isomers, while triethylsilane/TFA reductions can lead to trans-products nih.gov. While these methods have been applied to other substituted piperidines, they represent viable strategies for controlling the relative stereochemistry in derivatives of this compound.

Advanced Synthetic Techniques and Emerging Methodologies

Modern synthetic chemistry is continually evolving, with new techniques being developed to improve reaction efficiency, safety, and scalability.

Flow Chemistry Applications

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch flask, offers several advantages, including enhanced heat and mass transfer, improved safety for hazardous reactions, and potential for automation and scale-up. This technology has been successfully applied to the synthesis of chiral piperidine derivatives.

For instance, a highly diastereoselective continuous flow protocol has been developed for the synthesis of α-chiral piperidines using N-(tert-butylsulfinyl)-bromoimine and Grignard reagents. This method provides functionalized piperidines in high yields (>80%) and with excellent diastereomeric ratios (>90:10 dr) within minutes of residence time nih.govorganic-chemistry.orgacs.orgthieme-connect.com. While a specific application to this compound has not been reported, the success of flow chemistry in synthesizing other substituted piperidines suggests its potential applicability for the efficient and scalable production of this compound and its derivatives nih.govorganic-chemistry.orgacs.orgthieme-connect.com.

Biocatalysis and Enzyme-Mediated Transformations

Biocatalysis has emerged as a powerful and sustainable tool for the synthesis of chiral molecules, offering high selectivity under mild reaction conditions. Enzymes are increasingly employed to produce stereo-enriched piperidine derivatives, which are valuable intermediates for complex targets.

One prominent biocatalytic strategy involves the asymmetric dearomatization of readily available pyridine precursors. nih.govacs.org A chemo-enzymatic cascade using an amine oxidase and an ene-imine reductase (IRED) has been developed for the synthesis of stereo-defined 3- and 3,4-substituted piperidines. nih.gov This one-pot process converts N-substituted tetrahydropyridines into chiral piperidines with high precision. This methodology has been applied to the synthesis of key intermediates for antipsychotic drugs like Preclamol and the ovarian cancer therapeutic, Niraparib. nih.govacs.org

Imine reductases (IREDs) are a key class of enzymes that catalyze the asymmetric reduction of imines to their corresponding amines. researchgate.net These NAD(P)H-dependent oxidoreductases are instrumental in creating chiral piperidine scaffolds. researchgate.net For instance, a biocatalytic cascade involving a transaminase and an IRED can be used to assemble trisubstituted piperidine derivatives from achiral, open-chain precursors with excellent enantio- and diastereocontrol. scispace.com

Another innovative approach combines biocatalytic C–H oxidation with radical cross-coupling. chemistryviews.org This method allows for the modular and enantioselective construction of complex piperidine frameworks. chemistryviews.org Specifically, enzymes such as ectoine (B1671093) 5-hydroxylase, found in Sphingopyxis alaskensis, can introduce hydroxyl groups into 3-carboxylated piperidines. chemistryviews.org These hydroxylated intermediates can then be further functionalized, streamlining the synthesis of high-value enantiopure piperidines. chemistryviews.org

The table below summarizes selected enzyme-mediated transformations for the synthesis of substituted piperidines.

| Enzyme System | Substrate | Product Type | Key Features |

| Amine Oxidase / Ene-Imine Reductase (IRED) Cascade | N-substituted Tetrahydropyridines | 3- and 3,4-substituted Piperidines | Chemo-enzymatic dearomatization; high stereoselectivity. nih.govacs.org |

| Ectoine 5-Hydroxylase (S. alaskensis) | 3-Carboxylated Piperidines | 3-Hydroxy-piperidine derivatives | Scalable enzymatic C–H oxidation for functionalization at the 3-position. chemistryviews.org |

| Transaminase (TA) / Imine Reductase (IRED) Cascade | Achiral open-chain keto-acids/diamines | Trisubstituted Piperidines | One-pot cascade with excellent enantio- and diastereocontrol. researchgate.netscispace.com |

| Transaminase (TA) | Cadaverine | Δ¹-piperideine (cyclic imine) | Generation of a key reactive intermediate for further functionalization. rsc.orgresearchgate.net |

Organocatalysis in Piperidine Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of asymmetric synthesis. It offers a powerful alternative to metal-based catalysts and enzymes for constructing complex chiral molecules like substituted piperidines. Key organocatalytic strategies include Mannich reactions, Michael additions, and domino/cascade reactions.

The asymmetric Mannich reaction is a classic method for forming carbon-carbon bonds and is frequently used in piperidine synthesis. A hybrid bio-organocatalytic cascade has been reported where a transaminase enzyme generates a cyclic imine intermediate (Δ¹-piperideine), which then undergoes a proline-catalyzed Mannich reaction with a ketone. rsc.orgnih.govucd.ie This dual-catalyst system mimics natural biosynthetic pathways to produce 2-substituted piperidines. rsc.org

Domino reactions catalyzed by organocatalysts provide an efficient route to highly functionalized piperidines. For example, an O-TMS protected diphenylprolinol can catalyze a domino Michael addition/aminalization process between aldehydes and nitroolefins. acs.org This reaction constructs the piperidine ring and establishes four contiguous stereocenters in a single step with excellent enantioselectivity. acs.org

The intramolecular aza-Michael addition is another powerful tool for piperidine ring formation. Chiral cinchona-based primary-tertiary diamine catalysts have been shown to effectively catalyze the intramolecular aza-Michael addition of enone carbamates to yield 2-substituted piperidines in high yields (75–95%) and enantiomeric excess (up to 99% ee). beilstein-journals.org Similarly, bifunctional (thio)urea catalysts mediate asymmetric intramolecular aza-Michael additions through hydrogen bonding activation, allowing for the synthesis of 2-substituted indolines, which share structural motifs with some piperidine derivatives. acs.org Furthermore, organocatalytic Michael-Michael cascade reactions have been developed to construct complex N-fused piperidinoindoline structures with high yields and enantioselectivities. nih.gov

The following table details representative organocatalytic methods for piperidine synthesis.

| Organocatalyst | Reaction Type | Substrates | Product Type | Yield / Enantioselectivity |

| L-Proline | Mannich Reaction | Cyclic imine (Δ¹-piperideine), Ketones | 2-substituted Piperidines | Good yields. rsc.orgucd.ie |

| O-TMS protected diphenylprolinol | Domino Michael addition/aminalization | Aldehydes, Trisubstituted nitroolefins | Polysubstituted Piperidines | Excellent enantioselectivity. acs.org |

| Cinchona-based primary-tertiary diamine | Intramolecular aza-Michael addition | Enone carbamates | 2-substituted Piperidines | 75-95% yield / up to 99% ee. beilstein-journals.org |

| Bifunctional thiourea (B124793) derivatives | Asymmetric Michael-Michael cascade | Indolin-3-one derivatives | N-fused piperidinoindoline derivatives | Up to 94% yield / >99% ee. nih.gov |

Chemical Reactivity and Transformation of 3 Methoxymethyl Piperidine

Reactions Involving the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom of the piperidine ring is the most reactive site in the 3-(Methoxymethyl)piperidine molecule. Its nucleophilicity allows for the formation of new bonds with various electrophiles.

The secondary amine of this compound is readily susceptible to N-alkylation and N-acylation reactions.

N-Alkylation: This reaction involves the substitution of the hydrogen atom on the nitrogen with an alkyl group. It typically proceeds by reacting the piperidine derivative with an alkyl halide. The reaction is a nucleophilic substitution where the nitrogen atom acts as the nucleophile. A base, such as potassium carbonate or triethylamine (B128534), is often used to neutralize the hydrogen halide formed during the reaction researchgate.net. The general procedure involves stirring the piperidine, an alkylating agent, and a base in a suitable solvent like acetonitrile (B52724) or dimethylformamide (DMF) researchgate.net. While this is a standard reaction for piperidines, specific examples detailing the N-alkylation of this compound with specific reagents, reaction conditions, and yields are not extensively detailed in the surveyed scientific literature.

N-Acylation: This process introduces an acyl group (R-C=O) onto the nitrogen atom, forming an amide. This is typically achieved by reacting the piperidine with an acyl chloride or an acid anhydride (B1165640). Similar to N-alkylation, the piperidine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. A base is generally required to scavenge the acidic byproduct (e.g., HCl). While N-acylation is a fundamental reaction for secondary amines, specific documented examples and detailed research findings for the N-acylation of this compound were not identified in the available literature. A related compound, 4-acetyl-4-phenyl piperidine, has been synthesized via acylation reactions, illustrating the general applicability of this transformation to the piperidine scaffold google.com.

The secondary amine of this compound can potentially serve as a building block in the synthesis of more complex N-heterocyclic systems. Such transformations often involve reactions with bifunctional electrophiles, leading to the construction of a new ring fused to or containing the original piperidine nitrogen. However, specific studies detailing the use of this compound in the formation of new N-heterocyclic derivatives were not found in a review of the current literature.

Quaternization: As a secondary amine, this compound can undergo further alkylation to form a quaternary ammonium (B1175870) salt, a process known as the Menshutkin reaction researchgate.net. This reaction occurs when the parent amine is treated with an excess of an alkylating agent. The resulting quaternary ammonium salts are ionic compounds with distinct properties from the parent amine. The study of N-quaternization of substituted piperidines is relevant for the synthesis of ionic liquids, chiral catalysts, and phase transfer reagents researchgate.net. However, specific examples of the quaternization of this compound are not described in the available research.

Salt Formation: Due to the basic nature of the nitrogen atom, this compound readily reacts with acids to form salts. This is a standard acid-base reaction where the nitrogen is protonated. Salt formation is a common strategy to improve the aqueous solubility and crystallinity of amine-containing compounds mdpi.com. The hydrochloride salt of this compound is commercially available, confirming its ability to form stable acid-addition salts scbt.com.

Table 1: Examples of Salt Formation with Piperidine Derivatives This table illustrates the general principle of salt formation, as specific data for this compound is limited.

| Parent Amine | Acid | Resulting Salt | Reference |

|---|---|---|---|

| This compound | Hydrochloric Acid | This compound hydrochloride | scbt.com |

| Phenytoin | Piperidine | Piperidine–phenytoin salt | mdpi.com |

| 4-[(4-chlorophenyl)(2-pyridyl)methoxy]piperidine | Benzenesulfonic acid | (S)-piperidine compound benzenesulfonic acid salt | googleapis.com |

Reactions at the Piperidine Ring Carbons (excluding C-3)

Reactions involving the carbon atoms of the saturated piperidine ring are significantly less common than reactions at the nitrogen atom, as they lack the inherent reactivity of the heteroatom. Such transformations typically require harsh conditions or the presence of activating functional groups.

Electrophilic Substitution: The carbon atoms of the saturated piperidine ring are electron-rich and are not susceptible to attack by electrophiles. Therefore, direct electrophilic substitution on the ring is not a feasible reaction pathway under normal conditions.

Nucleophilic Substitution: Nucleophilic substitution on the C-H bonds of the piperidine ring is also generally unfavorable. Such reactions on saturated carbocycles are rare and require specific activating groups, which are absent in this compound. The literature on nucleophilic substitution involving piperidine typically describes the piperidine nitrogen acting as a nucleophile in reactions with electrophilic substrates, such as activated aromatic systems rsc.orgresearchgate.netnih.govrsc.org. Studies focusing on nucleophilic substitution at the ring carbons of simple substituted piperidines like this compound are not prevalent.

The piperidine ring is a stable, six-membered heterocycle and is generally resistant to ring-opening reactions except under forcing conditions, such as catalytic hydrogenation at high temperatures and pressures, or through specific electrochemical methods. Similarly, rearrangement reactions of the piperidine skeleton are uncommon and typically require the generation of reactive intermediates like carbocations or radicals adjacent to the ring. No specific research findings detailing ring-opening or rearrangement reactions of this compound were identified in the surveyed literature.

Transformations of the Methoxymethyl Side Chain

The methoxymethyl group at the C3 position of the piperidine ring is a versatile functional handle that can undergo a variety of chemical transformations. This side chain can be cleaved to reveal a primary alcohol, oxidized to form an aldehyde or carboxylic acid, or otherwise modified, providing a gateway to a diverse range of 3-substituted piperidine derivatives.

Cleavage and Deprotection Strategies of the MOM Group

The methoxymethyl (MOM) ether in this compound serves as a protecting group for the corresponding primary alcohol, 3-piperidinemethanol (B147432). The cleavage of this group is a common and crucial step in synthetic pathways where the hydroxyl functionality is required for subsequent reactions. Because the MOM group is an acetal, its removal is typically achieved under acidic conditions. adichemistry.com However, the need for mild and selective methods has led to the development of numerous strategies employing a range of Lewis and Brønsted acids. wikipedia.org

A variety of reagent systems have been developed for the deprotection of MOM ethers, offering different levels of selectivity and mildness. For instance, the combination of trimethylsilyl (B98337) triflate (TMSOTf) and 2,2′-bipyridyl has been shown to be effective for the mild and chemoselective deprotection of MOM ethers. rsc.org This system proceeds through the formation of pyridinium (B92312) intermediates which are then hydrolyzed to yield the corresponding alcohol. researchgate.net Other effective Lewis acids include bismuth trichloride, which can mediate the cleavage in an acetonitrile/water mixture, and zirconium(IV) chloride in isopropanol. researchgate.netmorressier.com These methods are often advantageous due to the use of less toxic metals and operationally simple procedures. morressier.com

Below is a table summarizing various reagent systems used for the cleavage of MOM ethers.

| Reagent System | Solvent | Conditions | Notes |

| Concentrated HCl | Methanol | Reflux | A classic, strong acid hydrolysis method. adichemistry.com |

| Trimethylsilyl triflate (TMSOTf) / 2,2′-Bipyridyl | Acetonitrile (CH3CN) | 50 °C | Mild, non-acidic conditions suitable for acid-labile substrates. nih.govacs.org |

| Bismuth(III) Chloride (BiCl3) | Acetonitrile / Water | 50 °C | Utilizes a "green" and low-cost bismuth reagent. morressier.com |

| Zirconium(IV) Chloride (ZrCl4) | Isopropanol | Reflux | Effective Lewis acid catalyst. researchgate.net |

| Carbon Tetrabromide (CBr4) / Triphenylphosphine (PPh3) | 1,2-Dichloroethane | 40 °C | Mild, selective method that avoids acidic conditions. tandfonline.com |

| Silica-supported Sodium Hydrogen Sulfate (NaHSO4-SiO2) | - | Room Temperature | A simple and efficient heterogeneous catalyst system. organic-chemistry.org |

Oxidation and Reduction of the Methoxymethyl Group

The methoxymethyl side chain can be directly oxidized to higher oxidation states. While specific studies on the direct oxidation of the this compound side chain are not extensively detailed in the provided context, general principles of ether oxidation can be applied. Oxidation of the methylene (B1212753) group adjacent to the ether oxygen can lead to the formation of an ester, which upon hydrolysis would yield a carboxylic acid. More commonly, the MOM group is first cleaved to the corresponding alcohol, 3-piperidinemethanol, which is then oxidized.

Conversely, the reduction of the methoxymethyl group to a 3-methylpiperidine (B147322) is a challenging transformation that would involve the cleavage of a strong carbon-oxygen bond. Such a reduction is not a standard or commonly employed transformation for MOM ethers.

Conversion to Other Functional Groups (e.g., hydroxyl, aldehyde, carboxylic acid)

The transformation of the methoxymethyl group into other key functional groups is a cornerstone of its synthetic utility.

Conversion to Hydroxyl: The most direct transformation is the deprotection of the MOM ether to unveil the primary hydroxyl group, yielding 3-piperidinemethanol. sigmaaldrich.com This conversion is achieved using the various cleavage strategies detailed in section 3.3.1. The resulting alcohol is a valuable intermediate for further functionalization, such as esterification, etherification, or conversion to a leaving group for nucleophilic substitution.

Conversion to Aldehyde: Subsequent to deprotection, the resulting 3-piperidinemethanol can be oxidized to form piperidine-3-carbaldehyde. Standard oxidation protocols for primary alcohols, such as those using pyridinium chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane, can be employed. The choice of oxidant is critical to avoid over-oxidation to the carboxylic acid and to ensure compatibility with the piperidine nitrogen.

Conversion to Carboxylic Acid: Piperidine-3-carboxylic acid, also known as nipecotic acid, can be synthesized from this compound. mdpi.com A common pathway involves the initial deprotection to 3-piperidinemethanol, followed by a strong oxidation of the primary alcohol. Reagents such as potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid) are capable of effecting this two-step oxidation. Alternative synthetic routes can also produce piperidine-3-carboxylic acid derivatives from related precursors. researchgate.netgoogle.com

Stereochemical Implications in Reactivity

When the piperidine ring is substituted, as in the case of this compound, the stereochemistry at the C3 position and other potential chiral centers plays a significant role in its reactivity. Reactions can proceed with varying degrees of stereocontrol, leading to the formation of specific diastereomers or enantiomers.

Diastereoselective Transformations

Reactions involving 3-substituted piperidines can be highly diastereoselective. For instance, palladium-catalyzed C-H arylation at the C4 position of piperidine derivatives bearing a C3 directing group can achieve excellent regio- and stereoselectivity, leading predominantly to cis-3,4-disubstituted products. acs.org The directing group at the C3 position orients the catalyst to facilitate the reaction on one face of the ring.

Similarly, the hydrogenation of substituted pyridines to form piperidines often proceeds with high diastereoselectivity, typically favoring the formation of cis products. whiterose.ac.uknih.gov However, these kinetically favored isomers can sometimes be less thermodynamically stable. Light-mediated photocatalytic epimerization offers a method to convert these contra-thermodynamic isomers into the more stable diastereomers by generating an intermediate α-amino radical that allows for equilibration. escholarship.org The functionalization of piperidine derivatives can thus be controlled to yield specific diastereomers, which is crucial for applications in medicinal chemistry where stereoisomers can have vastly different biological activities. acs.orgd-nb.info

Advanced Spectroscopic and Computational Analysis of 3 Methoxymethyl Piperidine and Its Derivatives

Computational Chemistry Studies

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule, such as 3-(Methoxymethyl)piperidine or its derivatives, and a macromolecular target, typically a protein. These methods provide insights into the binding modes, affinities, and stability of the ligand-receptor complex at an atomic level.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For piperidine (B6355638) derivatives, docking studies have been instrumental in understanding their potential as therapeutic agents. For instance, in the development of novel analgesics, molecular docking has been used to evaluate the binding affinities of 4-aminomethyl piperidine derivatives to the µ-opioid receptor. tandfonline.com These studies reveal key interactions, such as hydrogen bonding and hydrophobic interactions, with specific amino acid residues within the receptor's binding pocket, including Q124, D147, and Y148. tandfonline.com Similarly, docking studies on benzamide (B126) derivatives containing a piperidine core have been performed to investigate their binding mode to acetylcholinesterase, a key target in Alzheimer's disease. mui.ac.ir These simulations can show crucial hydrogen bonds, for example, between the ligand's carbonyl group and residues like tyrosine 121 in the enzyme's active site. mui.ac.ir

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations are often employed to study the dynamic behavior and stability of the ligand-receptor complex over time. MD simulations provide a more realistic representation of the biological environment, often including explicit solvent molecules. researchgate.net For piperidine derivatives, MD simulations have been used to confirm the conformational stability of potential inhibitors within the binding site of enzymes like cholinesterase. researchgate.net These simulations can analyze parameters such as root-mean-square deviation (RMSD), hydrogen bonding patterns, and solvent-accessible surface area to elucidate the stability and molecular interactions of the compound in a biological context. researchgate.net For example, simulations of isoniazid-based hydrazones carrying a piperidine ring have been used to analyze the binding mechanism to the enoyl acyl carrier protein reductase (InhA), a target for antitubercular drugs. mdpi.com

Table 1: Example of Molecular Docking Results for Piperidine Derivatives Against µ-Opioid Receptor

| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Derivative HN58 | -13.37 | Q124, D147, Y148, M151, H297 |

| Morphine (Standard) | -8.13 | D147, Y148, M151, W318 |

| Fentanyl (Standard) | -9.57 | D147, Y148, I296, H297 |

| Pethidine (Standard) | -8.76 | D147, Y148, V236, I322 |

| Data synthesized from research on 4-amino methyl piperidine derivatives. tandfonline.com |

Conformational Analysis and Energy Landscapes

The biological activity of cyclic molecules like this compound is intrinsically linked to their three-dimensional structure. The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. For a 3-substituted piperidine, the substituent can exist in either an axial or an equatorial position. Conformational analysis aims to determine the relative stability of these conformers and the energy barriers between them.

The preference for an axial or equatorial conformation is governed by a complex interplay of steric effects, electrostatic interactions, and hyperconjugation. d-nb.info Computational studies, often using Density Functional Theory (DFT), are employed to calculate the free energy differences (ΔG) between the equatorial and axial conformers. researchgate.netnih.gov For many simple alkyl-substituted piperidines, the equatorial conformer is generally favored to avoid 1,3-diaxial interactions. However, the presence of electronegative atoms like fluorine or oxygen, as in the methoxymethyl group, can introduce significant electrostatic and hyperconjugative effects that may stabilize the axial conformer. nih.govnih.gov

For example, studies on 3-fluoropiperidine (B1141850) have shown a strong preference for the axial conformation, particularly in its protonated form. d-nb.infonih.gov This preference is attributed to stabilizing charge-dipole interactions between the positively charged nitrogen (N-H+) and the C-F dipole, as well as hyperconjugative interactions involving electron donation from anti-periplanar C-H bonds into the σC-F and σC-N orbitals. nih.gov Solvent polarity also plays a crucial role; more polar solvents can alter the conformational equilibrium by stabilizing one conformer over the other. nih.gov These principles are directly applicable to understanding the conformational landscape of this compound, where the oxygen atom can participate in similar intramolecular interactions.

Table 2: Calculated Free Enthalpy Differences (ΔG) Between Equatorial and Axial Conformers for 3-Fluoropiperidine Derivatives

| Compound | Solvent | ΔG (kcal/mol) (Axial - Equatorial) | Favored Conformer |

| 3-Fluoropiperidine (TFA-analogue) | Chloroform | -1.7 | Axial |

| 3-Fluoropiperidine (HCl-analogue) | Water | -1.5 | Axial |

| 3,5-Difluoropiperidine (TFA-analogue) | Chloroform | -2.4 | Axial |

| 3,5-Difluoropiperidine (HCl-analogue) | Water | -2.6 | Axial |

| ΔG values are presented as ΔGSolvent. Negative values indicate the axial conformer is more stable. Data from computational studies on fluorinated piperidines. d-nb.inforesearchgate.net |

Prediction of Spectroscopic Properties

Computational chemistry provides powerful methods for predicting the spectroscopic properties of molecules, which can be used to aid in structure elucidation and to interpret experimental data. For this compound and its derivatives, quantum mechanical calculations, particularly DFT, can accurately predict various spectroscopic parameters. researchgate.net

NMR Spectroscopy: The chemical shifts (¹H and ¹³C) and spin-spin coupling constants are highly sensitive to the molecule's electronic structure and conformation. The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to calculate NMR shielding tensors, which are then converted to chemical shifts. scielo.br By calculating the NMR properties for different possible conformers (e.g., axial vs. equatorial), a weighted average spectrum can be predicted based on the calculated energy landscape. Comparing these predicted spectra with experimental results can help confirm the dominant conformation in solution. mdpi.com For example, studies on various organic molecules have shown a strong correlation between experimental and DFT-calculated chemical shifts, often with R² values exceeding 0.99. mdpi.com

Vibrational Spectroscopy (IR and Raman): Theoretical calculations can predict the vibrational frequencies and intensities of a molecule, corresponding to its infrared (IR) and Raman spectra. These calculations help in the assignment of experimental spectral bands to specific molecular vibrations. mdpi.com Discrepancies between calculated and experimental frequencies, which often arise from the harmonic approximation used in calculations, can be corrected using scaling factors. mdpi.com This correlative approach is invaluable for confirming the structure of newly synthesized piperidine derivatives. scielo.br

Table 3: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for a Piperidine Derivative

| Atom Position | Experimental δ (ppm) | Calculated δ (ppm) |

| C2 | 52.4 | 52.1 |

| C3 | 26.8 | 26.5 |

| C4 | 24.5 | 24.1 |

| C5 | 26.8 | 26.5 |

| C6 | 52.4 | 52.1 |

| Data synthesized from studies on piperidine-containing heterocyclic compounds where DFT calculations were used to predict spectroscopic properties. researchgate.netscielo.br |

Advanced Analytical Methods for Purity and Enantiomeric Excess Determination

Chiral Chromatography (HPLC, GC)

Since the 3-position of the piperidine ring in this compound is a stereocenter, the compound can exist as a pair of enantiomers. Chiral chromatography is the cornerstone technique for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most widely used method for this purpose. heraldopenaccess.us The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. nih.gov Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) coated on a silica (B1680970) support, such as in Chiralpak® or Chiralcel® columns. nih.govresearchgate.net

For compounds like this compound that lack a strong UV chromophore, detection can be challenging. A common strategy is pre-column derivatization, where the analyte is reacted with a chromophoric agent. nih.govgoogle.com For example, piperidine amines can be derivatized with reagents like para-toluenesulfonyl chloride to introduce a UV-active group, allowing for sensitive detection. nih.gov The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol), is critical for optimizing the separation and resolution between the enantiomeric peaks. rsc.org

Gas Chromatography (GC): Chiral GC can also be used, particularly for more volatile derivatives. This method utilizes a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. As with HPLC, derivatization may be necessary to improve volatility and chromatographic performance.

Table 4: Example of Chiral HPLC Method for Enantiomeric Excess Determination of a Piperidine Derivative

| Parameter | Condition |

| Compound | (R/S)-Piperidin-3-amine (derivatized) |

| Column | Chiralpak AD-H (250 x 4.6 mm) |

| Mobile Phase | 0.1% Diethylamine in Ethanol |

| Flow Rate | 0.5 mL/min |

| Detector | UV at 228 nm |

| Resolution (Rs) | > 4.0 |

| Method developed for a related 3-substituted piperidine. nih.gov |

Optical Rotation and Circular Dichroism (CD) Spectroscopy

Chiroptical methods measure the differential interaction of a chiral molecule with polarized light and are fundamental for characterizing enantiomers.

Optical Rotation: A polarimeter measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. pressbooks.pub Enantiomers rotate light by equal magnitudes but in opposite directions (dextrorotatory, (+), or levorotatory, (-)). masterorganicchemistry.com The specific rotation [α] is a characteristic physical constant for a pure enantiomer under standard conditions (specific temperature, wavelength, solvent, and concentration). pressbooks.pub The enantiomeric excess (ee) of a mixture can be calculated by comparing the observed specific rotation of the sample to the specific rotation of the pure enantiomer:

ee (%) = ([α]observed / [α]max) × 100

While useful for determining ee when a pure standard is available, optical rotation does not provide detailed structural information on its own. youtube.comlibretexts.org The sign of rotation ((+) or (-)) is not directly correlated with the absolute configuration (R or S). masterorganicchemistry.com

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. sci-hub.se A CD spectrum plots this differential absorption (Δε) against wavelength, resulting in positive or negative bands known as Cotton effects. The sign and intensity of these effects are highly sensitive to the molecule's absolute configuration and conformation. rsc.org For piperidine derivatives, CD spectroscopy has been used to determine absolute configurations by applying empirical rules, such as the piperidine helicity rule, or by comparing experimental spectra to those calculated for known conformations using time-dependent DFT (TD-DFT). rsc.orgresearchgate.net This combination of experimental and computational CD analysis is a powerful tool for assigning the absolute stereochemistry of chiral piperidines and their derivatives. researchgate.net

Table 5: Specific Rotation Values for Example Chiral Compounds

| Compound | Solvent | Specific Rotation [α]D |

| (+)-Sucrose | Water | +66.47° |

| (-)-Morphine | Methanol | -132° |

| (+)-Penicillin V | Butyl Acetate (B1210297) | +233° |

| Cholesterol | Chloroform | -31.5° |

| Reference values for common optically active compounds illustrating the range and sign of specific rotation. pressbooks.pub |

Applications and Functionalization in Chemical Synthesis and Drug Discovery

3-(Methoxymethyl)piperidine as a Building Block in Organic Synthesis

The utility of this compound as a foundational component in synthetic chemistry stems from its pre-functionalized and structurally defined nature. It serves as a valuable starting material for constructing more elaborate molecules.

The piperidine (B6355638) ring is one of the most important heterocyclic building blocks in the synthesis of natural products and pharmaceuticals. uni-regensburg.demdpi.com In the pursuit of novel therapeutics, there is a significant emphasis on creating molecules with three-dimensional complexity, as these often exhibit improved pharmacological properties compared to flat, aromatic structures. whiterose.ac.uk Substituted piperidines like this compound are ideal scaffolds for this purpose.

The defined stereochemistry of the piperidine ring, combined with the methoxymethyl group at the 3-position, provides a distinct vector in chemical space. This allows chemists to build upon this core structure to access complex molecular architectures in a controlled and predictable manner. whiterose.ac.uk The synthesis of diverse piperidine derivatives is a key area of modern organic chemistry, reflecting their importance as foundational structures for drug design and discovery. mdpi.comsciencedaily.comnih.gov Multicomponent reactions have also been developed to create complex and diverse polysubstituted piperidine scaffolds for the generation of natural product analogues. researchgate.net

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. frontiersin.org The development of efficient methods for their synthesis is a central goal of organic chemistry. frontiersin.orgorganic-chemistry.org this compound can serve as a precursor for more complex heterocyclic systems. The nitrogen atom within the piperidine ring can be functionalized, or the existing ring can be incorporated into larger polycyclic structures.

Synthetic strategies often involve the formation of the piperidine ring through methods like hydrogenation of pyridine (B92270) precursors or various cyclization reactions. nih.gov Once a substituted piperidine such as this compound is formed, it can undergo further transformations. For example, the piperidine nitrogen can participate in annulation reactions to form fused bicyclic systems, or the methoxymethyl group could be chemically modified to create a reactive handle for subsequent cyclizations, leading to a diverse array of more complex nitrogen-containing heterocycles. researchgate.netnih.gov

Pharmaceutical and Medicinal Chemistry Applications

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of approved drugs. mdpi.comresearchgate.net Its favorable physicochemical properties and ability to orient substituents in precise three-dimensional arrangements make it an attractive core for designing new therapeutic agents.

The design and synthesis of new drug candidates frequently rely on established molecular building blocks that are known to impart drug-like properties. The piperidine ring is a key component in the design of pharmaceuticals for a multitude of diseases. mdpi.comresearchgate.net Introducing substituents, such as a methoxymethyl group at the 3-position, allows for the fine-tuning of a molecule's size, shape, polarity, and hydrogen bonding capacity. These modifications are critical for optimizing interactions with a biological target, thereby enhancing potency and selectivity. researchgate.net

The synthesis of chiral piperidine scaffolds is particularly important, as stereochemistry often plays a crucial role in biological activity. researchgate.net The use of this compound and similar functionalized piperidines allows medicinal chemists to explore chemical space efficiently, leading to the identification of novel drug candidates with improved efficacy and safety profiles. sciencedaily.comresearchgate.net

The 4-anilidopiperidine structure is the core of fentanyl, a potent synthetic opioid analgesic. mdpi.comnih.gov The piperidine ring is a critical component of this pharmacophore, and modifications to this ring can dramatically alter the compound's pharmacological profile. mdpi.comnih.gov

A notable example is sufentanil, a fentanyl analogue that is 5 to 10 times more potent than its parent drug. wikipedia.org Sufentanil's structure differs from fentanyl by the addition of a methoxymethyl group on the piperidine ring (at the 4-position) and the replacement of the N-phenethyl group's phenyl ring with a thiophene (B33073) ring. wikipedia.org The introduction of the methoxymethyl group is believed to increase potency. nih.govwikipedia.org

Studies on fentanyl analogues have shown that substitution at the 3-position of the piperidine ring also significantly influences activity. The introduction of a 3-methyl group, for instance, can result in diastereomers with greatly different potencies. nih.gov The cis-(+)-isomer of 3-methylfentanyl is an extremely potent analgesic. nih.gov Similarly, introducing a 3-carbomethoxy group into the fentanyl skeleton yields analogues with a more rapid onset and shorter duration of action. researchgate.net This demonstrates that the 3-position of the piperidine ring is a key site for modification in the design of novel opioid ligands. The this compound scaffold, therefore, represents a valuable core for developing new opioid receptor modulators with potentially improved therapeutic properties. nih.govmdpi.com

Below is a table comparing fentanyl with some of its analogues that feature modifications on or related to the piperidine ring.

| Compound | Key Structural Modification (relative to Fentanyl) | Relative Potency (approximate) |

| Fentanyl | N/A | 100x Morphine |

| Sufentanil | 4-methoxymethyl group on piperidine ring; thiophene replaces phenyl. wikipedia.org | 500-1,000x Morphine wikipedia.org |

| Carfentanil | 4-carbomethoxy group on piperidine ring. nih.gov | 10,000x Morphine nih.gov |

| cis-(+)-3-Methylfentanyl | Methyl group at the 3-position of the piperidine ring. nih.gov | Up to 6,700x Morphine nih.gov |

Beyond opioids, the substituted piperidine scaffold is employed in the design of ligands for a wide variety of other biological targets, including enzymes and receptors. For example, piperidine and piperazine-based derivatives have been designed as selective sigma-1 (σ1) receptor ligands for the potential treatment of neuropathic pain. unict.itresearchgate.net

In the development of these ligands, the piperidine ring often serves as a central scaffold to correctly position other functional groups that interact with the receptor binding site. uniba.it High-affinity sigma-1 receptor ligands have been developed from phenoxyalkylpiperidines, where the nature of the substituents on both the piperidine and phenoxy rings modulates affinity and selectivity. uniba.it The this compound scaffold can be incorporated into such designs to probe specific regions of a receptor's binding pocket, potentially leading to ligands with high affinity and selectivity for targets like the sigma-1 receptor over the sigma-2 receptor. unict.ituniba.it

| Compound Class | Target Receptor/Enzyme | Role of Piperidine Scaffold |

| Phenyl-1,2,4-oxadiazole derivatives | Sigma-1 (σ1) Receptor researchgate.net | Central scaffold connecting pharmacophoric elements. researchgate.net |

| Phenoxyalkylpiperidines | Sigma-1 (σ1) and Sigma-2 (σ2) Receptors uniba.it | Core structure; N-substituents and ring methylation modulate affinity. uniba.it |

| trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines | Opioid Receptors (Antagonists) nih.gov | Novel pharmacophore for pure opioid antagonists. nih.gov |

| Piperidine propionamides | Sigma-1 (σ1) Receptor and Mu (μ) Opioid Receptor researchgate.net | Core structure for dual-target ligands. researchgate.net |

Applications in CNS Active Compounds

The piperidine scaffold is a key structural element in the design of new drugs targeting the central nervous system (CNS). clinmedkaz.org Modified piperidine derivatives have the potential to interact with a variety of biological targets, including enzymes, receptors, transport systems, and voltage-gated ion channels, giving them a broad range of potential biological activities. clinmedkaz.org This makes them promising candidates for the development of treatments for CNS diseases. clinmedkaz.org

Research has shown that piperidine derivatives are crucial for creating ligands with high affinity for specific CNS receptors. For instance, the piperidine ring has been identified as a critical structural feature for activity at the sigma-1 receptor (σ₁R) while maintaining affinity for the histamine (B1213489) H₃ receptor (H₃R). nih.govpolimi.it The development of dual-acting antagonists for these receptors is an area of interest in the search for novel therapeutics. nih.govpolimi.it The strategic inclusion of the piperidine moiety, as seen in this compound, is a common approach in fragment-based drug discovery programs aimed at generating novel CNS-active agents. whiterose.ac.uknih.gov

| Target Class | Therapeutic Potential | Relevance of Piperidine Scaffold |

|---|---|---|

| G-Protein-Coupled Receptors (GPCRs) | Schizophrenia, Alzheimer's Disease, Parkinson's Disease, Pain | Forms the core of antagonists for receptors like Histamine H₃. nih.gov |

| Sigma Receptors (σ₁R) | Neurodegenerative Disorders, Pain | The piperidine moiety is a key element for high-affinity binding. nih.govpolimi.it |

| Ion Channels | Epilepsy, Neuropathic Pain | Piperidine derivatives can modulate the activity of various ion channels. clinmedkaz.org |

| Neurotransmitter Transporters | Depression, ADHD | Serves as a backbone for reuptake inhibitors. |

Role in Catalyst Design and Ligand Development

The development of effective catalysts is crucial in modern chemistry, particularly for asymmetric synthesis, which aims to produce a single enantiomer of a chiral molecule. Chiral organic ligands are often complexed with a metal center to create catalysts that can control the stereochemical outcome of a reaction. nih.gov The structure of the ligand modifies the reactivity and selectivity of the metal, making it possible to preferentially form one enantiomeric product over the other. nih.gov

Chiral Ligands for Asymmetric Catalysis

The this compound structure contains a stereocenter, making it a valuable chiral building block for the synthesis of ligands used in asymmetric catalysis. For many years, C₂-symmetric ligands were predominant in this field; however, non-symmetrical ligands, such as P,N-ligands, have proven highly effective and have, in some cases, outperformed their symmetrical counterparts. nih.govscispace.com These ligands create a specific chiral environment around a metal catalyst, enabling high levels of enantiocontrol in a wide array of chemical reactions. scispace.com The development of new chiral ligands is a formidable task, but it is essential for producing single-enantiomer bioactive molecules, a common requirement in the pharmaceutical industry. researchgate.net

Metal Complexation and Coordination Chemistry

The nitrogen atom within the this compound ring can act as a Lewis base, allowing it to coordinate with a variety of metal centers. This complexation is the foundation for its use in catalysis. When a chiral piperidine-based ligand binds to a metal, it forms a chiral metal complex that can catalyze reactions with high stereoselectivity. nih.gov The nature of the substituents on the piperidine ring, such as the methoxymethyl group, influences the electronic and steric environment of the metal center. This, in turn, affects the catalyst's activity and the selectivity of the reaction. For example, in P,N-ligands, the different trans-influences of the phosphorus and nitrogen atoms lead to an electronic differentiation between two sides of a coordinated molecule, which can be exploited to control stereoselectivity in reactions like palladium-catalyzed allylic substitutions. scispace.com

| Feature | Description | Impact on Catalysis |

|---|---|---|

| Chirality | The presence of a stereocenter allows for the creation of a chiral environment. | Enables asymmetric induction and the synthesis of enantiomerically pure compounds. nih.gov |

| Nitrogen Donor Atom | The piperidine nitrogen readily coordinates to transition metals. | Forms stable metal-ligand complexes essential for catalytic activity. nih.govscispace.com |

| Steric Influence | Substituents on the ring, like the methoxymethyl group, create steric bulk. | Influences substrate approach and the stereochemical outcome of the reaction. nih.gov |

| Electronic Influence | The electron-donating nature of the nitrogen and substituents affects the metal center. | Modulates the reactivity and selectivity of the catalyst. scispace.com |

Material Science Applications (e.g., Polymer Chemistry)

Piperidine and its derivatives are utilized as building blocks in the synthesis of advanced polymers and materials. The incorporation of the piperidine ring into a polymer backbone can impart specific properties, such as thermal stability, altered solubility, and bioactivity. This has led to applications in specialized fields like biomedicine, where piperidine-containing polymers are explored for use in drug delivery systems. nih.gov

Monomer or Intermediate in Polymer Synthesis

Derivatives of piperidine can be functionalized to act as monomers in polymerization reactions. For example, piperidine-containing methacrylates have been synthesized and subjected to radical polymerization to create novel polymers. researchcommons.orgresearchcommons.org In such cases, the piperidine moiety is pendent to the main polymer chain. The secondary amine of the this compound ring itself can also participate in polymerization reactions, such as in the formation of polyamines or as a cross-linking agent. The synthesis of piperidine-based sodium alginate/poly(vinyl alcohol) films for potential antimicrobial applications demonstrates the integration of these heterocycles into functional biomaterials. nih.gov The physicochemical properties of the resulting polymers, including their mechanical strength and swelling behavior, can be tuned by the inclusion of the piperidine derivative. researchcommons.org

Agrochemical and Other Industrial Applications

The piperidine structural motif is present in a range of agrochemicals. A notable recent example is the insecticide Spiropidion, a novel active ingredient that contains a spiro methoxy-piperidine ring. Spiropidion is a pro-insecticide that, once inside the plant, is hydrolyzed to its active form, which inhibits acetyl-CoA carboxylase, a key enzyme in fatty acid biosynthesis in insects. researchgate.net This mode of action and its ability to be transported throughout the plant make it effective against a broad spectrum of sucking pests in various crops. researchgate.net

Beyond specialized agrochemical uses, piperidine and its derivatives have broad utility in the chemical industry. They are employed as solvents, bases, and catalysts in organic synthesis. ijnrd.org Derivatives of piperidine are also used as intermediates in the production of rubber and as corrosion inhibitors. ijnrd.org

| Application Area | Specific Use | Example |

|---|---|---|

| Agrochemicals | Insecticide (Pro-insecticide) | Spiropidion, which contains a spiro methoxy-piperidine ring, for control of sucking pests. researchgate.net |

| Organic Synthesis | Specialty base and solvent | Used as a catalyst and reagent in various chemical transformations. ijnrd.org |

| Material Science | Polymer intermediate | Incorporated into polymers for drug delivery films and other materials. nih.gov |

| Industrial Chemicals | Corrosion inhibitor, Rubber synthesis | General application of piperidine derivatives. ijnrd.org |

Conclusion and Future Perspectives

Summary of Key Research Findings

Direct and extensive research focused solely on the synthesis, application, and biological activity of 3-(Methoxymethyl)piperidine is limited. Its primary role appears to be that of a synthetic intermediate or a fragment for the construction of more complex molecules. The piperidine (B6355638) scaffold is a well-established "privileged structure" in drug discovery, known to confer favorable pharmacokinetic properties. researchgate.netnih.gov The presence of a methoxymethyl group at the 3-position introduces specific steric and electronic features, including hydrogen bond accepting capability and modulated lipophilicity, which can be exploited in the design of novel chemical entities. Its availability from chemical suppliers indicates its utility in research and development, likely for creating libraries of compounds for screening purposes or as a precursor for target-specific molecules in various therapeutic areas.

Current Challenges in the Synthesis and Application of this compound

The synthesis and application of this compound are subject to the general challenges associated with producing specifically substituted piperidine rings. These challenges significantly impact the efficiency, cost, and environmental footprint of manufacturing processes.

Stereoselectivity: Controlling the three-dimensional arrangement (stereochemistry) of the substituent at the C3 position is critical, as the biological activity of chiral molecules often depends on a single stereoisomer. Developing highly stereoselective synthetic methods that reliably produce either the (R) or (S) enantiomer of 3-substituted piperidines remains a complex task.